(9Z,12Z)-Octadeca-9,12-dien-1-ol

概要

説明

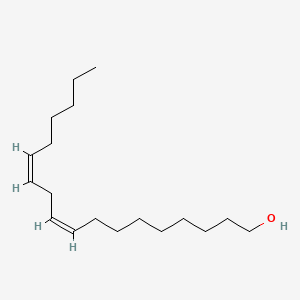

(9Z,12Z)-Octadeca-9,12-dien-1-ol, also known as linoleyl alcohol or cis,cis-9,12-octadecadien-1-ol, is a polyunsaturated fatty alcohol with an 18-carbon chain featuring two cis double bonds at positions 9 and 12. Its molecular formula is C₁₈H₃₄O, molecular weight is 266.5 g/mol, and CAS Registry Number is 506-43-4 . Structurally, it is the alcohol analog of linoleic acid (C18:2 Δ9c,12c), retaining the same unsaturation pattern but substituting the carboxylic acid group with a terminal primary alcohol .

This compound is naturally occurring in fungi (e.g., Boletus edulis stipes) and plants (e.g., Tagetes erecta and Centella asiatica), where it contributes to flavor profiles or bioactive properties . Its synthetic utility includes serving as a scaffold for lipid-based drug discovery, such as acrylate derivatives for mRNA vaccine adjuvants .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z)-Octadeca-9,12-dien-1-ol typically involves the reduction of linoleic acid. Linoleic acid can be reduced using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include ether or tetrahydrofuran (THF).

Catalyst: Palladium on carbon (Pd/C) for catalytic hydrogenation.

Industrial Production Methods

On an industrial scale, this compound is produced through the hydrogenation of linoleic acid derived from natural sources such as vegetable oils. The process involves:

Hydrogenation: Using hydrogen gas in the presence of a metal catalyst.

Purification: The product is purified through distillation or chromatography to obtain high purity linoleyl alcohol.

化学反応の分析

Oxidation Reactions

Linoleyl alcohol undergoes oxidation via enzymatic and chemical pathways, producing hydroperoxides and carboxylic acids.

Enzymatic Oxidation

Potato tuber lipoxygenase catalyzes the dioxygenation of linoleyl alcohol, forming two positional isomers:

-

9-Hydroperoxyoctadecadien-1-ol

-

13-Hydroperoxyoctadecadien-1-ol

This reaction proceeds under mild aqueous conditions (pH 7–9, 25°C) and is stereospecific, retaining the cis configuration of the double bonds .

Chemical Oxidation

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the alcohol group to a carboxylic acid, yielding linoleic acid derivatives. Reaction conditions typically involve acidic or neutral media at elevated temperatures (50–80°C) .

Substitution Reactions

Halogenation is a prominent substitution reaction, enabling the synthesis of brominated derivatives for further functionalization.

Bromination

Linoleyl alcohol reacts with brominating agents under controlled conditions:

These reactions proceed via an Appel-type mechanism, where the hydroxyl group is replaced by bromine selectively without altering the double bonds .

Esterification Reactions

Linoleyl alcohol forms esters with phenolic acids, enhancing bioactivity. A notable example is its reaction with gallic acid (GA):

Comparative Reactivity

The dual cis double bonds at positions 9 and 12 confer unique reactivity compared to saturated or monounsaturated analogs:

| Property | Linoleyl Alcohol | Oleyl Alcohol (Monounsaturated) | Stearyl Alcohol (Saturated) |

|---|---|---|---|

| Oxidation Susceptibility | High (forms hydroperoxides) | Moderate | Low |

| Halogenation Efficiency | Selective at C8 | Less selective | Not applicable |

| Enzymatic Recognition | Binds lipoxygenase | No binding | No binding |

Mechanistic Insights

-

Lipoxygenase Interaction : The carboxylic group in linoleic acid is not essential for enzyme binding; linoleyl alcohol’s hydroxyl group facilitates similar interactions with lipoxygenase active sites .

-

Radical Intermediates : Bromination proceeds via a radical mechanism, stabilized by the conjugated diene system .

Industrial and Biological Implications

-

Surfactants : Brominated derivatives serve as intermediates in nonionic surfactant synthesis.

-

Anti-inflammatory Agents : Hydroperoxide products modulate NF-κB signaling, reducing inflammation .

-

Weight Management : Gallic acid esters improve lipid metabolism in vivo .

This compound’s reactivity underscores its versatility in organic synthesis and biomedicine, with ongoing research exploring its role in metabolic engineering and drug delivery.

科学的研究の応用

Chemistry

- Precursor in Organic Synthesis:

-

Chemical Reactions:

- Oxidation: Can be oxidized to form aldehydes or carboxylic acids.

- Reduction: Further reduction yields saturated alcohols.

- Substitution Reactions: Reacts with halogens to form halogenated derivatives .

Biology

- Role in Lipid Metabolism:

- Cell Signaling:

- Studies indicate that (9Z,12Z)-Octadeca-9,12-dien-1-ol interacts with cellular receptors such as CD36 and GPR120, modulating inflammatory responses .

Medicine

- Anti-inflammatory Properties:

- Antimicrobial Activity:

Industrial Applications

-

Surfactants and Emulsifiers:

- Utilized in the production of surfactants due to its amphiphilic nature, which allows it to stabilize emulsions and foams .

- Cosmetics and Personal Care Products:

-

Lubricants:

- Employed in the formulation of lubricants owing to its favorable viscosity characteristics .

Case Study 1: Synthesis of Macamide Derivatives

A study focused on synthesizing various macamide derivatives from (9Z,12Z)-Octadeca-9,12-dienoyl chloride demonstrated that modifications at the benzylic position significantly influenced biological activity. For instance, derivatives with increased lipophilicity showed enhanced cytotoxic effects against THP-1 cells .

| Derivative | IC50 (μM) | CC50 (μM) | Observations |

|---|---|---|---|

| 1f | 14.2 | N/A | Baseline activity |

| 1i | 8.3 | 80.3 | Significant increase in cytotoxicity |

Case Study 2: Anti-inflammatory Mechanism

Another study examined the anti-inflammatory mechanism of this compound through its interaction with immune cell receptors. The findings indicated a reduction in inflammatory cytokine production upon treatment with this compound .

作用機序

The mechanism of action of (9Z,12Z)-Octadeca-9,12-dien-1-ol involves its interaction with cellular membranes and enzymes. It is known to:

Bind to receptors: Interacts with receptors such as CD36 and GPR120, modulating inflammatory responses.

Inhibit pathways: Inhibits pro-inflammatory pathways like NF-kappa-B signaling, reducing inflammation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Linoleic Acid [(9Z,12Z)-Octadeca-9,12-dienoic Acid]

Key Differences :

- Functional Group: Linoleic acid has a carboxylic acid group (-COOH), while (9Z,12Z)-octadeca-9,12-dien-1-ol has a terminal hydroxyl group (-OH).

- Bioactivity: Linoleic acid and its conjugates exhibit anti-Mycobacterium tuberculosis (Mtb)activity with a minimum inhibitory concentration (MIC) of200 μg/mL in resazurin microtiter assays (REMA) .

- Applications: Linoleic acid is widely studied in nutrition and antimicrobial therapy, whereas the alcohol derivative is prioritized in synthetic chemistry for lipid modifications .

(9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol

Key Differences :

- Unsaturation : This compound has three double bonds (Δ9c,12c,15c), compared to two in this compound.

- Molecular Weight: 264.45 g/mol (vs. 266.5 g/mol for the dienol) .

- Natural Sources : Found in Tagetes erecta and other plants, it is associated with antioxidant and anti-inflammatory activities .

Ethyl (9Z,12Z)-Octadeca-9,12-dienoate

Key Differences :

- Functional Group : An ester derivative with an ethoxy group replacing the hydroxyl.

- Bioactivity : Isolated from Huperzia serrata, this compound inhibits HepG2 liver cancer cells with an IC₅₀ of 80.54 μM , highlighting the role of esterification in modulating cytotoxicity .

1,3-Dihydroxypropyl-(9Z,12Z)-octadeca-9,12-dienate

Key Differences :

- Structure: A glycerol ester derivative with the dienol moiety esterified at the sn-1 position.

- Natural Occurrence : Isolated from Centella asiatica, this compound underscores the diversity of conjugated forms in plant lipids .

Structural and Functional Comparison Table

Research Implications and Gaps

- Anti-Mtb Potential: While linoleic acid derivatives show direct anti-Mtb activity, the alcohol form’s efficacy remains unexplored. Docking studies with β-ketoacyl-ACP synthase (KasA) for the acid suggest a mechanistic pathway worth investigating for the alcohol .

- Synthetic Applications : The alcohol’s terminal hydroxyl group enables versatile derivatization, such as acrylation for mRNA vaccine components .

- Natural Abundance : The compound’s presence in fungi and plants highlights its ecological role in flavor and defense mechanisms, warranting further metabolomic studies .

生物活性

(9Z,12Z)-Octadeca-9,12-dien-1-ol, commonly referred to as linoleyl alcohol, is a fatty alcohol derived from linoleic acid. It has garnered interest in various fields of biological research due to its potential therapeutic applications and physiological effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 506-43-4 |

| Molecular Formula | C₁₈H₃₄O |

| Molecular Weight | 266.462 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 374.0 ± 11.0 °C |

| Flash Point | 124.1 ± 15.6 °C |

The biological activity of this compound is primarily attributed to its interactions with cellular receptors and enzymes involved in lipid metabolism and inflammation:

- Cell Signaling : The compound modulates the activity of certain enzymes that play critical roles in lipid metabolism, influencing pathways associated with inflammation and cellular signaling.

- Enzyme Interaction : It has been shown to interact with lipoxygenase enzymes, leading to the formation of hydroperoxides which are important in various physiological processes .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Weight Management

Animal feeding experiments have shown that esters derived from this compound are more effective in promoting weight loss and managing metabolic syndrome compared to their intact counterparts . This suggests a role in lipid metabolism and energy homeostasis.

Case Studies

- Lipid Metabolism Study :

- Anti-inflammatory Activity :

- Synthesis and Screening of Derivatives :

Q & A

Basic Research Questions

Q. How can (9Z,12Z)-octadeca-9,12-dien-1-ol be structurally distinguished from its isomers in analytical workflows?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching and fragmentation pattern analysis. For geometric isomers (e.g., 9Z,12E vs. 9Z,12Z), nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, can resolve double-bond configurations via chemical shift differences in allylic carbons .

Q. What solvent systems are optimal for solubilizing this compound in aqueous-based assays?

- Methodological Answer : Ethanol is a preferred solvent due to its miscibility with aqueous buffers. For example, dissolving the compound in ethanol and diluting with PBS (pH 7.2) at a 1:2 ratio achieves ~0.25 mg/ml solubility. Alternatively, DMSO or DMF under inert gas can be used for stock solutions, followed by sonication to ensure homogeneity .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store as an ethanol solution at -20°C in amber vials under nitrogen to prevent oxidation. Stability exceeds two years under these conditions. For solid forms, lyophilization with cryoprotectants (e.g., trehalose) is recommended .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported thermodynamic data (e.g., melting points) for this compound?

- Methodological Answer : Cross-validate differential scanning calorimetry (DSC) with high-purity samples (>98%) and controlled heating rates (1–5°C/min). Discrepancies may arise from polymorphic forms or residual solvents; thus, elemental analysis and Karl Fischer titration should confirm purity .

Q. How can catalytic hydrogenation be optimized to synthesize this compound from linoleic acid derivatives?

- Methodological Answer : Use palladium-on-carbon (Pd/C) under mild hydrogen pressure (1–3 atm) in ethanol at 25–30°C. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining. Post-reduction, purify via silica gel chromatography (hexane:ethyl acetate, 9:1) to isolate the alcohol .

Q. What analytical techniques are most effective for assessing the compound’s role in lipid signaling pathways?

- Methodological Answer : Employ fluorescent lipid analogs in live-cell imaging to track cellular uptake. Combine with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolic products (e.g., oxidized derivatives). For enzyme interaction studies, surface plasmon resonance (SPR) with immobilized lipid-binding proteins provides kinetic data .

Q. How do experimental protocols address contradictions in biological activity data for this compound across studies?

- Methodological Answer : Standardize cell culture conditions (e.g., serum-free media, passage number) to minimize variability. Use isogenic cell lines and include internal controls (e.g., linoleic acid) for comparative analysis. Meta-analyses of published datasets should account for batch effects via normalization to housekeeping lipids .

Q. Data Interpretation & Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity assays involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate EC/IC values with 95% confidence intervals. Use ANOVA followed by post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring replicates (n ≥ 3) to mitigate biological variability .

Q. How can IR and Raman spectroscopy differentiate this compound from saturated analogs?

- Methodological Answer : IR spectra show characteristic C=C stretching vibrations at ~1650 cm (Z-configuration) and OH stretches at ~3300 cm. Raman spectroscopy enhances resolution of C=C bonds via polarized laser excitation, with peaks at ~1440 cm for CH bending modes .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives for structure-activity studies?

- Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst load) meticulously. Validate synthetic products via NMR (integration of allylic protons at δ 2.0–2.3 ppm) and high-resolution MS. Share raw data and spectra in public repositories (e.g., Zenodo) to facilitate cross-lab validation .

特性

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPEDYJTDQORS-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881240 | |

| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-43-4, 224948-75-8 | |

| Record name | Linoleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224948-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadien-1-ol, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-octadeca-9,12-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4OX1289YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。